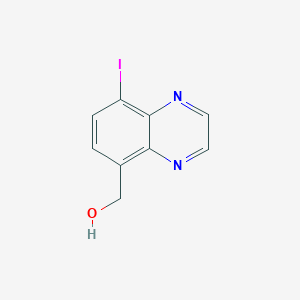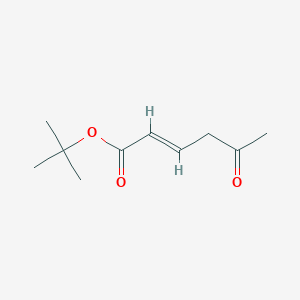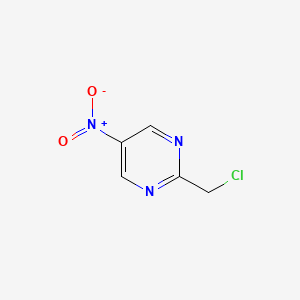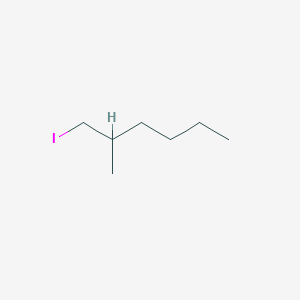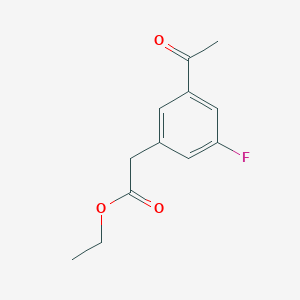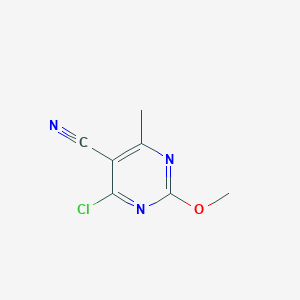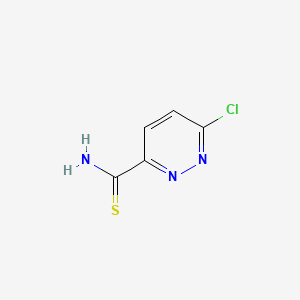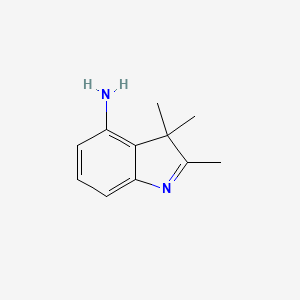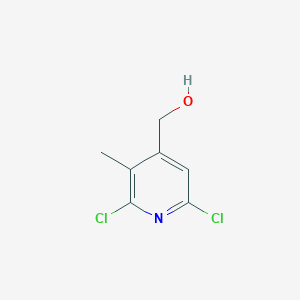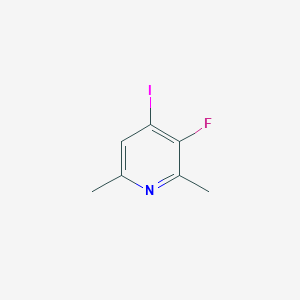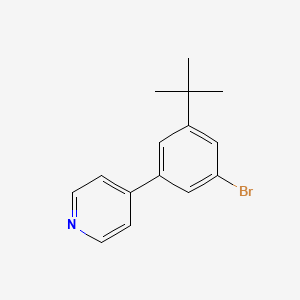
4-(3-Bromo-5-(tert-butyl)phenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Bromo-5-(tert-butyl)phenyl)pyridine is an organic compound that features a pyridine ring substituted with a brominated tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-5-(tert-butyl)phenyl)pyridine typically involves the bromination of a tert-butylphenyl precursor followed by coupling with a pyridine derivative. One common method involves the use of N-bromosuccinimide (NBS) for the bromination step, which is carried out under radical conditions . The brominated intermediate is then subjected to a Suzuki-Miyaura coupling reaction with a pyridine boronic acid derivative in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-5-(tert-butyl)phenyl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine or other substituents.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination under radical conditions.
Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.
Various Nucleophiles: Used in substitution reactions to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with different boronic acids can yield a variety of substituted pyridine derivatives .
Scientific Research Applications
4-(3-Bromo-5-(tert-butyl)phenyl)pyridine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-5-(tert-butyl)phenyl)pyridine depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would involve interaction with specific molecular targets, such as enzymes or receptors, leading to a biological effect .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-3,6-dihydropyridine-1(2H)-carboxylate: Another brominated pyridine derivative with similar reactivity.
tert-Butyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate: A compound with a similar tert-butylphenyl group but different functional groups.
Uniqueness
4-(3-Bromo-5-(tert-butyl)phenyl)pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both a bromine atom and a tert-butyl group on the phenyl ring provides opportunities for selective functionalization and derivatization .
Properties
Molecular Formula |
C15H16BrN |
|---|---|
Molecular Weight |
290.20 g/mol |
IUPAC Name |
4-(3-bromo-5-tert-butylphenyl)pyridine |
InChI |
InChI=1S/C15H16BrN/c1-15(2,3)13-8-12(9-14(16)10-13)11-4-6-17-7-5-11/h4-10H,1-3H3 |
InChI Key |
KXMYNRUDMPFJQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=CC=NC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



